molecular formula C16H18O8 B014246 4-Methylumbelliferyl-alpha-D-galactopyranoside CAS No. 38597-12-5

4-Methylumbelliferyl-alpha-D-galactopyranoside

Cat. No. B014246
CAS RN: 38597-12-5
M. Wt: 338.31 g/mol
InChI Key: YUDPTGPSBJVHCN-CHUNWDLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-methylumbelliferyl-alpha-D-galactopyranoside involves the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl chloride with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate and sym-collidine in dichloromethane. This process yields 4-methylumbelliferyl tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside, which, through subsequent reduction, acetylation, and de-O-acetylation steps, provides the desired glycoside product (Szweda et al., 1989).

Molecular Structure Analysis

The molecular structure of 4-methylumbelliferyl-alpha-D-galactopyranoside, characterized by spectroscopic methods, demonstrates the presence of a 4-methylumbelliferone moiety linked glycosidically to an alpha-D-galactopyranoside. This configuration is critical for its activity as a fluorogenic substrate in enzymatic assays, with its structure confirmed through various analytical techniques including NMR and mass spectrometry in related compounds (Vetere et al., 1997).

Chemical Reactions and Properties

4-Methylumbelliferyl-alpha-D-galactopyranoside participates in specific chemical reactions, particularly enzymatic hydrolysis by alpha-D-galactosidases. Upon enzymatic action, it releases 4-methylumbelliferone, a fluorescent product, allowing the sensitive detection of enzyme activity. This reaction is fundamental in biochemical assays designed to study the kinetics and activities of relevant enzymes (Szweda et al., 1989).

Physical Properties Analysis

The physical properties of 4-methylumbelliferyl-alpha-D-galactopyranoside, including its solubility in organic solvents and water, fluorescence characteristics, and stability, make it particularly suited for use in biochemical assays. Its fluorescence properties are especially important, as the compound is non-fluorescent until enzymatically cleaved, which releases a highly fluorescent moiety (Karpova et al., 1991).

Chemical Properties Analysis

The chemical properties of 4-methylumbelliferyl-alpha-D-galactopyranoside, including its reactivity with specific enzymes, stability under various conditions, and the fluorescence of its cleavage product, are central to its application in scientific research. The specificity and sensitivity of this substrate towards alpha-D-galactosidase enzymes make it invaluable in studying enzyme function, kinetics, and inhibitor screening (Karpova et al., 1991).

Scientific Research Applications

  • Detection of N-acetyl--D-galactopyranosaminidase Activity

    This compound is effective in detecting N-acetyl--D-galactopyranosaminidase activity in human tissues, which aids in the study of Schindler disease (R. Szweda et al., 1989).

  • Binding to Peanut Agglutinin

    It shows enhanced binding to peanut agglutinin, suggesting extended sugar binding sites in the peanut agglutinin molecule (M. Decastel et al., 1982).

  • Role in Krabbe's Disease

    Studies on 6- and 8-hexadecanoylamino derivatives of this compound suggest that lysosomal glycolipid hydrolases may play a role in the pathogenesis of Krabbe's disease (Wiederschain GYa et al., 1992).

  • Lysosomal Diseases Diagnosis

    4-Trifluoromethylumbelliferyl glycosides, related to 4-Methylumbelliferyl-alpha-D-galactopyranoside, are effective substrates for revealing enzyme deficiencies in lysosomal diseases, aiding in fast prenatal diagnosis (E. Karpova et al., 1991).

  • Fluorescence Probes for Studying Lectin Molecules

    This compound is useful as a fluorescence probe for studying sugar-binding sites on lectin molecules. Its fluorescence intensity is influenced by solvent polarity and viscosity (M. Decastel et al., 1984).

  • Binding to Momordica charantia Lectin

    Its binding to Momordica charantia lectin occurs in a hydrophobic environment, is saccharide-specific, and is exothermic in nature (M. I. Khan et al., 1981).

  • Tay-Sachs Disease Diagnosis

    It is used in the direct determination of hexosaminidase A, helping in the diagnosis and carrier detection of Tay-Sachs disease (Y. Ben-yoseph et al., 1985).

  • Differentiation of Enterobacteriaceae Strains

    The hydrolysis of 14 4-methylumbelliferyl (4-MU)-linked substrates can effectively differentiate Enterobacteriaceae strains, aiding in species differentiation within the family (P. Kämpfer et al., 1991).

  • Characterization of Sialidase Activity

    Natural sialoside analogues with attached 4-methylumbelliferone make it easier to characterize sialidase activity with natural sialoside linkages in a continuous assay mode (D. Indurugalla et al., 2006).

  • Diagnosis of Fabry's Disease

    A simple fluorometric method using this compound effectively differentiates lysosomal alpha-galactosidases in human tissues, aiding in the diagnosis of Fabry's disease in cultured skin fibroblasts (J. Mayes et al., 1981).

Safety And Hazards

The safety and hazards of 4-Methylumbelliferyl-alpha-D-galactopyranoside are not clearly mentioned in the search results . It is always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

4-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPTGPSBJVHCN-CHUNWDLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020648
Record name 4-Methylumbelliferone alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl-alpha-D-galactopyranoside

CAS RN

38597-12-5
Record name 4-Methylumbelliferyl α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38597-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferone alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(α-D-galactopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylumbelliferyl-alpha-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
4-Methylumbelliferyl-alpha-D-galactopyranoside
Reactant of Route 3
4-Methylumbelliferyl-alpha-D-galactopyranoside
Reactant of Route 4
4-Methylumbelliferyl-alpha-D-galactopyranoside
Reactant of Route 5
4-Methylumbelliferyl-alpha-D-galactopyranoside
Reactant of Route 6
4-Methylumbelliferyl-alpha-D-galactopyranoside

Citations

For This Compound
33
Citations
JB Hennermann, L Arash‐Kaps… - Journal of Inherited …, 2019 - Wiley Online Library
… Moss-aGal serum concentrations were determined by validated enzyme activity assay using 4-methylumbelliferyl alpha-d-galactopyranoside as artificial substrate. The assay was …
V Citro, J Peña-García, H den-Haan, H Pérez-Sánchez… - PloS one, 2016 - journals.plos.org
… lysates (1–2 microliters) were added to 38 microliters of AGAL assay buffer (sodium citrate 27 mM-sodium phosphate dibasic 46 mM, 4-methylumbelliferyl-alpha-D-galactopyranoside 5 …
Number of citations: 31 journals.plos.org
C Porto, A Pisani, M Rosa, E Acampora… - Journal of inherited …, 2012 - Springer
… Alpha-Gal A activity was assayed by using the fluorogenic substrate 4-methylumbelliferyl-alpha-D-galactopyranoside (Sigma-Aldrich). Twenty-five micrograms of protein were incubated …
K Blanchard, S Robic, I Matsumura - Applied microbiology and …, 2014 - Springer
… Reactions containing 850 μL of supernatant, 50 μL of 1 M Tris pH 7.6, and 100 μL of 40 mM 4-methylumbelliferyl-alpha-D-galactopyranoside (4-MU) were incubated at 55 C; 10 μL …
CR Kaneski, JA Hanover, UHS Hoffman - Molecular Genetics and …, 2022 - Elsevier
… Aliquots of the supernatant were incubated for one hour with 4-methylumbelliferyl-alpha-D-galactopyranoside (5 mM, Research Products International, Mount Prospect, IL) in citrate-…
G Andreotti, V Citro, A Correra, MV Cubellis - Biochimica et Biophysica Acta …, 2014 - Elsevier
… was measured by adding 2 μl of the cell lysates to 38 μl of AGAL assay buffer (sodium citrate 27 mM-sodium phosphate dibasic 46 mM, 4-methylumbelliferyl-alpha-d-galactopyranoside …
G Andreotti, V Citro, A De Crescenzo, P Orlando… - Orphanet journal of rare …, 2011 - Springer
… Cell lysates (2 microliters) were added to 38 microliters of AGAL assay buffer (sodium citrate 27 mM-sodium phosphate dibasic 46 mM, 4-methylumbelliferyl-alpha-D-galactopyranoside …
W Mauhin, O Lidove, D Amelin… - … Journal of Rare …, 2018 - ojrd.biomedcentral.com
… After 10 min incubation, 1 mM 4-methylumbelliferyl-alpha-D-galactopyranoside (Sigma M7633) was added, and fluorescence readings were obtained under kinetic conditions at 37 C …
O Motabar, W Huang, JJ Marugan… - Probe reports from the …, 2010 - academia.edu
… This is a fluorogenic enzyme assay with 4-Methylumbelliferyl alpha-D-galactopyranoside as the substrate and human alpha-galactolucosidase as the enzyme preparation. Upon the …
Number of citations: 1 www.academia.edu
O Motabar, W Huang, JJ Marugan… - Probe reports from …, 2011 - ncbi.nlm.nih.gov
… This is a fluorogenic enzyme assay with 4-Methylumbelliferyl alpha-D-galactopyranoside as the substrate and human alpha-galactolucosidase as the enzyme preparation. Upon the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.